molecular formula C22H21Cl2NO4 B2713793 3-(2,4-dichlorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone CAS No. 478079-19-5

3-(2,4-dichlorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone

Cat. No. B2713793
CAS RN: 478079-19-5
M. Wt: 434.31
InChI Key: GIEKIADPXASALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dichlorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone, also known as DBDPP, is an organic compound with a wide range of applications in scientific research. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. DBDPP is widely used in laboratory experiments to study the effects of AChE inhibition on neuronal function, as well as its effects on other biochemical processes.

Scientific Research Applications

Structural and Physical Studies

Research on N-substituted 3-hydroxy-2-methyl-4(1H)-pyridinones, including physical and structural analyses, has laid the groundwork for understanding the compound's characteristics. Studies have shown that these compounds possess interesting crystalline structures and bonding configurations, which can be crucial for their applications in material science and coordination chemistry. For example, Nelson et al. (1988) explored the structural details of similar compounds through X-ray diffraction, providing insights into their bonding lengths and angles, which are fundamental for the design of complex molecules with specific properties (Nelson, Karpishin, Rettig, & Orvig, 1988).

Synthesis and Complexation with Metals

The synthesis and interaction of 3-hydroxy-2-methyl-4-pyridinone derivatives with metals have been extensively studied, showcasing their potential in forming stable metal complexes. For instance, Scarrow and Raymond (1988) reported on the synthesis of N-alkyl-3-hydroxy-2(1H)-pyridinones and their coordination complexes with iron(III), highlighting the compounds' abilities to act as ligands and form complexes with significant implications for medicinal chemistry and material science (Scarrow & Raymond, 1988).

Potential in Therapeutic Applications

Exploring the functionalization and therapeutic applications, Scott et al. (2011) designed N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones as potential agents for Alzheimer's therapy. Their work underlines the multifunctional nature of these compounds, which can sequester metal ions, a property beneficial in treating neurodegenerative diseases. The design integrates features aiming at target specificity, such as glycosylation and incorporation of amyloid imaging agents, demonstrating the compound's potential in biomedical applications (Scott et al., 2011).

properties

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxypyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2NO4/c1-28-20-6-3-14(11-21(20)29-2)7-9-25-10-8-19(26)17(22(25)27)12-15-4-5-16(23)13-18(15)24/h3-6,8,10-11,13,26H,7,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEKIADPXASALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=CC(=C(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dichlorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone

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